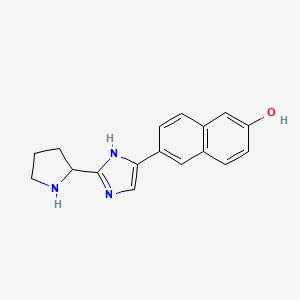
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated analogs .
科学研究应用
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the naphthol group can participate in hydrogen bonding and π-π interactions .
相似化合物的比较
Similar Compounds
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Another imidazole-containing compound with different substituents.
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with a similar imidazole structure but different functional groups.
Uniqueness
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is unique due to its combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H17N3O/c21-14-6-5-11-8-13(4-3-12(11)9-14)16-10-19-17(20-16)15-2-1-7-18-15/h3-6,8-10,15,18,21H,1-2,7H2,(H,19,20) |
InChI 键 |
NLVNOOGHGDVEAW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


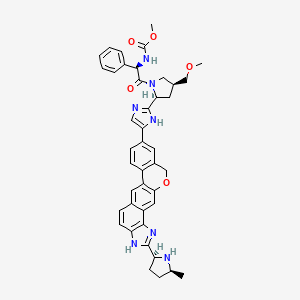
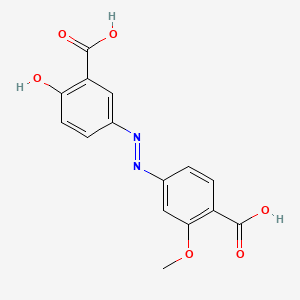
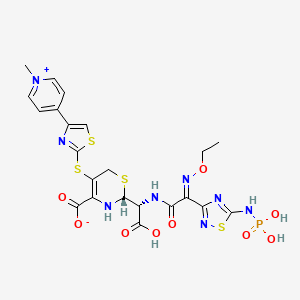
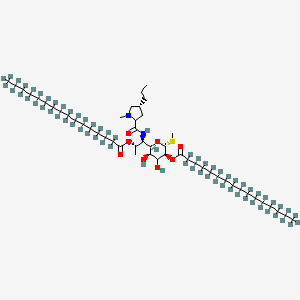
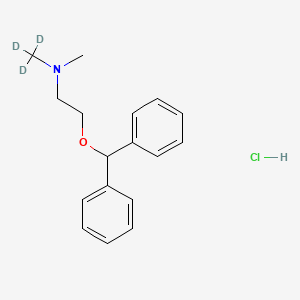
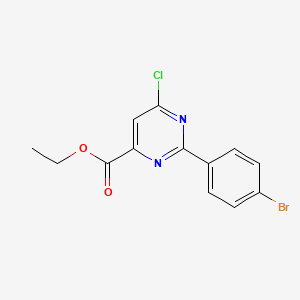
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
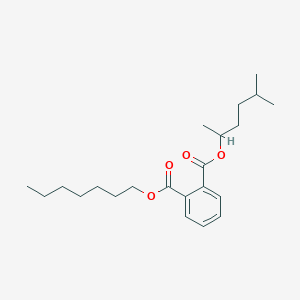
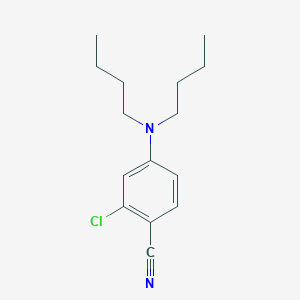
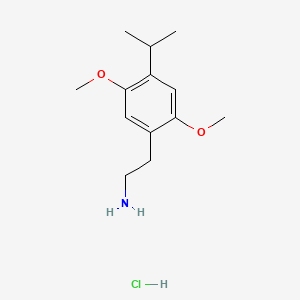
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
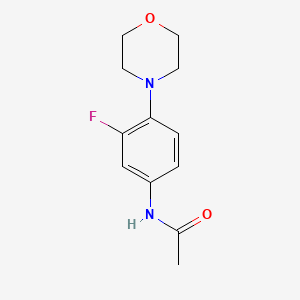
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
